tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 254.33 . It’s a solid at room temperature and should be stored in a dry environment between 2-8°C .
Molecular Structure Analysis
The InChI code for “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is 1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) .Physical and Chemical Properties Analysis
The compound “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is a solid at room temperature . It has a molecular weight of 254.33 .Scientific Research Applications
Spirocyclic Compounds and Peptide Synthesis
Spirolactams, including structures similar to tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate, are explored for their utility as conformationally restricted pseudopeptides. These compounds serve as constrained surrogates for dipeptides in peptide synthesis, providing a foundation for developing gamma-turn and type II beta-turn mimetics through NMR experiments and molecular modeling calculations (Fernandez et al., 2002).
Crystallographic Analysis and Supramolecular Arrangements
The preparation of cyclohexane-5-spirohydantoin derivatives, closely related to this compound, emphasizes the relationship between molecular and crystal structure. The study underlines the importance of substituents on the cyclohexane ring in determining supramolecular arrangements, showcasing how crystallographic analysis can reveal insights into molecular interactions (Graus et al., 2010).
Synthetic Methodologies and Reaction Pathways
Research detailing the reaction pathways of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal demonstrates the compound's reactivity, leading to isomeric condensation products. This study illustrates the compound's potential in generating biologically active heterocyclic compounds, highlighting the versatility of spirocyclic compounds in synthetic organic chemistry (Moskalenko & Boev, 2012).
Preliminary Antineoplastic Activity
Investigations into the antineoplastic activity of dibenzo 1-azaspiro[4.5]decanes, which share structural features with this compound, reveal their efficacy against drug-resistant leukemias. The study provides insights into the stereochemical aspects of the synthesis and the potential of azaspiro compounds in cancer therapy (Mendes et al., 2019).
NMR Spectroscopy for Absolute Configuration Assignment
The application of NMR spectroscopy to determine the absolute configurations of compounds structurally related to this compound underscores the importance of analytical techniques in characterizing spirocyclic compounds. Such studies are crucial for understanding the spatial arrangement of molecules and their potential interactions in biological systems (Jakubowska et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(15)11-16/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHTYTZWGPROBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2CBr)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.